3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the bromination of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Electrophilic Addition: The presence of the bromine atom allows for electrophilic addition reactions, which can lead to the formation of new derivatives with potential biological activities.
Common reagents used in these reactions include lithium diisopropylamide (LDA), n-butyllithium (BuLi), and various electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, facilitating binding to the target site and modulating its activity . The compound can inhibit or activate biological pathways, depending on the nature of the target and the specific context of its use .
Comparison with Similar Compounds
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid:
3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine: Features a furyl group, which alters its chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Biological Activity
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 294194-46-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- MDL Number : MFCD00455064
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor for several enzymes and receptors involved in disease pathways:
- Inhibition of Enzymes : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer activity due to its ability to inhibit cell proliferation in various cancer cell lines. The specific mechanisms may involve the modulation of cell cycle regulators and apoptosis pathways .
Antioxidant and Antimicrobial Activity
A study highlighted the antioxidant properties of related pyrazole compounds, suggesting that the structural features of these compounds contribute to their ability to scavenge free radicals and inhibit microbial growth . The compound's efficacy was tested against several pathogens:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Low |
Candida albicans | Moderate |
Anti-inflammatory Effects
Research has shown that this compound can significantly reduce inflammation markers in animal models. In carrageenan-induced paw edema assays, it exhibited a notable reduction in edema compared to control groups .
Case Studies
- In Vitro Assays : A series of in vitro assays confirmed the compound's role as a potent inhibitor of DHODH (dihydroorotate dehydrogenase), which is crucial for pyrimidine synthesis in cells. This inhibition was shown to impact viral replication and cellular growth positively .
- Anti-cancer Studies : Various derivatives have been synthesized and tested for their anticancer properties. One study reported that certain substituted pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM .
Properties
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-4-3-5(2)13-8(11-4)6(10)7(12-13)9(14)15/h3H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELEKYFBAMFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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